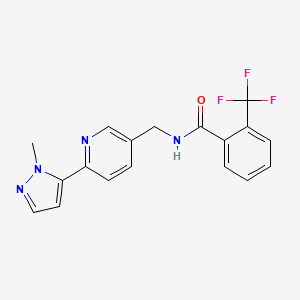![molecular formula C18H15ClN2O2 B3014837 2-chloro-1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-1H-indole CAS No. 477887-36-8](/img/structure/B3014837.png)
2-chloro-1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-1H-indole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a benzoyloxyimino moiety attached to the indole core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-1H-indole typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the chloro and methyl groups. The benzoyloxyimino moiety is then added through a series of reactions involving esterification and oximation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
2-chloro-1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-chloro-1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-1-methyl-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1H-indole
- 2-chloro-1-methyl-3-({[(3-ethylbenzoyl)oxy]imino}methyl)-1H-indole
- 2-chloro-1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-1H-pyrrole
Uniqueness
What sets 2-chloro-1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-1H-indole apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chloro and methyl groups, along with the benzoyloxyimino moiety, provides unique chemical properties that can be exploited in various applications.
Eigenschaften
IUPAC Name |
[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-12-6-5-7-13(10-12)18(22)23-20-11-15-14-8-3-4-9-16(14)21(2)17(15)19/h3-11H,1-2H3/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSYHOHGHXNCFX-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)ON=CC2=C(N(C3=CC=CC=C32)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)O/N=C/C2=C(N(C3=CC=CC=C32)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,3,5-trimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B3014754.png)
![Lithium(1+) ion 2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B3014756.png)

![(5-Chlorothiophen-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3014758.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B3014762.png)
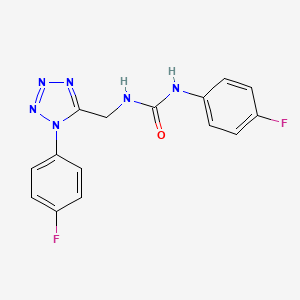
![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B3014764.png)
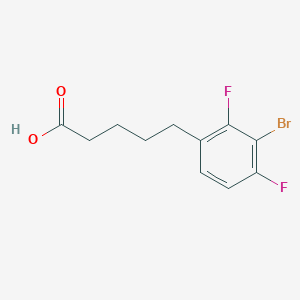
![(E)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one](/img/structure/B3014770.png)
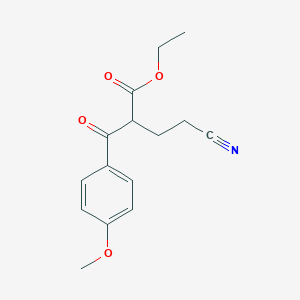
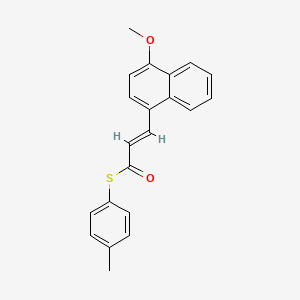
![N-(6-nitrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B3014773.png)
